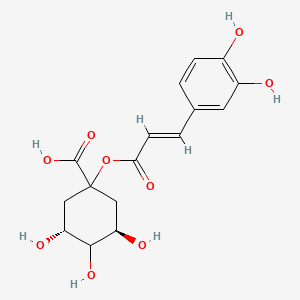

1-Caffeoylquinic acid

Description

1-Caffeoylquinic acid has been reported in Erigeron breviscapus, Embelia schimperi, and Lonicera japonica with data available.

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2+/t11-,12-,14?,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTUHAXUUFROTF-AVXJPILUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308334 | |

| Record name | trans-1-O-Caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928005-87-2 | |

| Record name | 1-Caffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928005872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1-O-Caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WO78APH4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Caffeoylquinic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Caffeoylquinic acid (1-CQA) is a naturally occurring phenolic compound belonging to the family of caffeoylquinic acids, which are esters of caffeic acid and quinic acid.[1] Found in various plants, including honeysuckle (Lonicera japonica), artichoke (Cynara scolymus), and Erigeron breviscapus, 1-CQA has garnered significant interest in the scientific community for its diverse pharmacological properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its potential as a therapeutic agent. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

This compound is formally derived from the condensation of the carboxylic acid group of trans-caffeic acid with the 1-hydroxyl group of (-)-quinic acid.[2][3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid[5] |

| Synonyms | 1-O-Caffeoylquinic acid, 1-CQA[4] |

| CAS Number | 1241-87-8[5] |

| Molecular Formula | C₁₆H₁₈O₉[5] |

| Molecular Weight | 354.31 g/mol [5] |

| Canonical SMILES | C1--INVALID-LINK--O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O">C@HO[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Earthy yellow crystalline powder[3] |

| Melting Point | Data not readily available |

| Boiling Point | 636.2 ± 55.0 °C (Predicted) |

| Density | 1.65 g/cm³ |

| pKa | 2.94 ± 0.50 (Predicted) |

| LogP | -0.587 (Estimated) |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[3][4] |

| UV max | 220, 247, 333 nm[4] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It has been identified as a potent inhibitor of the NF-κB signaling pathway and the PD-1/PD-L1 immune checkpoint interaction.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The aberrant activation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. This compound has been shown to be a potent inhibitor of NF-κB activation.[3]

The inhibitory mechanism of caffeic acid derivatives on the NF-κB pathway often involves the suppression of IκB kinase (IKK) activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action ultimately blocks the nuclear translocation of the p65 subunit of NF-κB.

Inhibition of the PD-1/PD-L1 Interaction

The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that regulates T-cell activation and tolerance. Cancer cells often exploit this pathway to evade the host's immune system. This compound has been identified as an inhibitor of the PD-1/PD-L1 interaction.[4]

Table 3: Biological Activity Data for this compound

| Biological Target/Activity | Assay | Result |

| NF-κB | Molecular Docking | Binding Energy: -11.50 Kcal/mol (with Rel homology domain of p105) |

| NF-κB | Inhibition Assay | Kᵢ: 0.002 µM (against RH domain of p105)[3] |

| PD-1/PD-L1 Interaction | Surface Plasmon Resonance | Kᴅ (to PD-1): 12.4 µM; IC₅₀: 87.28 µM[4] |

| Antioxidant Activity | DPPH Radical Scavenging | Potent activity observed |

| Antioxidant Activity | ABTS Radical Scavenging | Potent activity observed |

Experimental Protocols

NF-κB Nuclear Translocation Assay (Western Blot)

This protocol describes a method to assess the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for a defined period (e.g., 30-60 minutes).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving differential centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of nuclear to cytoplasmic p65 to determine the extent of nuclear translocation.

-

PD-1/PD-L1 Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure biomolecular interactions in real-time. This protocol outlines the steps to assess the inhibitory effect of this compound on the PD-1/PD-L1 interaction.

-

Chip Preparation and Ligand Immobilization:

-

Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Immobilize recombinant human PD-1 protein onto the activated sensor surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding and Inhibition Analysis:

-

Inject a solution of recombinant human PD-L1 (analyte) over the sensor surface at various concentrations to establish a baseline binding interaction.

-

Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., low pH buffer).

-

To assess inhibition, pre-incubate PD-L1 with varying concentrations of this compound before injecting the mixture over the PD-1 immobilized surface.

-

Alternatively, inject varying concentrations of this compound over the PD-1 surface followed by the injection of a fixed concentration of PD-L1.

-

-

Data Analysis:

-

Record the sensorgrams, which show the change in resonance units (RU) over time.

-

Determine the kinetic parameters (association rate constant, kₐ; dissociation rate constant, kₔ) and the equilibrium dissociation constant (Kᴅ) from the binding curves.

-

Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the concentration of the compound.

-

Antioxidant Activity Assays (DPPH and ABTS)

These spectrophotometric assays are commonly used to evaluate the radical scavenging capacity of antioxidant compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, mix a solution of this compound (at various concentrations) with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•⁺) by reacting ABTS stock solution with potassium persulfate.

-

Reaction Mixture: In a 96-well plate, mix a solution of this compound (at various concentrations) with the ABTS•⁺ solution.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 734 nm).

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Conclusion

This compound is a promising natural compound with well-defined chemical and physical properties. Its significant biological activities, particularly the inhibition of the NF-κB and PD-1/PD-L1 pathways, highlight its therapeutic potential in the management of inflammatory diseases and cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action and potential applications of this multifaceted molecule. Future studies should focus on in vivo efficacy, bioavailability, and safety profiling to translate the promising in vitro findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PD-1/PD-L1 inhibitor screening of caffeoylquinic acid compounds using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Caffeoylquinic Acid: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Caffeoylquinic acid (1-CQA) is a phenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid.[1] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural sources of 1-CQA, its biosynthetic pathway, and detailed experimental protocols for its extraction, identification, and quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising bioactive molecule.

Natural Sources of this compound

This compound is found in a variety of plant species, often alongside other CQA isomers. The concentration of 1-CQA can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions.[1] Notable natural sources of 1-CQA include members of the Asteraceae and Lonicera families.

Table 1: Quantitative Data of this compound and Other Caffeoylquinic Acid Isomers in Selected Natural Sources

| Plant Species | Family | Plant Part | 1-CQA Concentration | Other CQA Isomers and Concentrations | Reference(s) |

| Cynara scolymus (Artichoke) | Asteraceae | Heads | Present, but not individually quantified | 1,5-di-O-caffeoylquinic acid: 3890 mg/kg; 1,3-di-O-caffeoylquinic acid (cynarin) is predominant in juice due to isomerization. | [2] |

| Solanum tuberosum (Potato) | Solanaceae | Tubers (transgenic) | Increased levels observed | 3-CQA, 4-CQA, 5-CQA also increased. | [3] |

| Lonicera japonica (Japanese Honeysuckle) | Caprifoliaceae | Flowers and Buds | Present, but not individually quantified in all studies | Contains a variety of CQAs and their esters. Total caffeoylquinic acids (chlorogenic acid, 3,5-di-O-caffeoylquinic acid, and 4,5-di-O-caffeoylquinic acid) are NLT 3.8%. | [4][5] |

| Various Asteraceae species | Asteraceae | Aerial parts | Present in some species | Often found with 3,5-dicaffeoylquinic acid, 1,5-dicaffeoylquinic acid, and chlorogenic acid (3-CQA). | [6][7] |

Biosynthesis of this compound

The biosynthesis of this compound, like other CQAs, originates from the phenylpropanoid pathway. This intricate metabolic network converts the amino acid L-phenylalanine into a variety of phenolic compounds. The key steps leading to the formation of CQAs are outlined below.

The initial stages of the pathway involve the conversion of L-phenylalanine to p-coumaroyl-CoA. This intermediate can then enter different branches of the phenylpropanoid pathway. For the synthesis of CQAs, p-coumaroyl-CoA serves as a precursor for the formation of caffeoyl-CoA.

The final step in the biosynthesis of mono-CQAs, including 1-CQA, is the esterification of quinic acid with caffeoyl-CoA. This reaction is catalyzed by a class of enzymes known as hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferases (HQTs).[8] The specific isomer formed (1-CQA, 3-CQA, 4-CQA, or 5-CQA) is thought to be determined by the substrate specificity of the particular HQT enzyme present in the plant species. It is also hypothesized that isomerization between different CQA forms can occur, potentially through enzymatic or non-enzymatic mechanisms influenced by factors like pH and light.[1][9]

Below is a diagram illustrating the general biosynthetic pathway leading to the formation of caffeoylquinic acids.

References

- 1. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (Cynara scolymus L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Constituents from Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Japanese Honeysuckle Flower Powder [doi.usp.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Caffeoyl Derivatives: Major Antioxidant Compounds of Some Wild Herbs of the Asteraceae Family [scirp.org]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

The Antioxidant Mechanisms of 1-Caffeoylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Caffeoylquinic acid (1-CQA), a prominent member of the caffeoylquinic acid (CQA) family, exhibits significant antioxidant properties that are of increasing interest in the fields of pharmacology and drug development. This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of 1-CQA and its isomers. The core mechanisms include direct radical scavenging through hydrogen atom and single electron transfer, chelation of pro-oxidant metal ions, and the modulation of intracellular antioxidant pathways, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade. This document summarizes key quantitative data, provides detailed experimental protocols for assessing antioxidant activity, and visualizes the complex signaling pathways involved.

Direct Antioxidant Mechanisms

The antioxidant capacity of 1-CQA is intrinsically linked to its chemical structure, particularly the catechol moiety of the caffeic acid portion. This structure enables 1-CQA to neutralize free radicals through several mechanisms.

Radical Scavenging

1-CQA and other CQAs are potent scavengers of various reactive oxygen species (ROS) and reactive nitrogen species (RNS). The primary mechanisms of radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2] In lipid media, the HAT mechanism is predominant, while in aqueous environments, both HAT and SET pathways contribute to the antioxidant activity.[1][2] The hydroperoxyl radical scavenging capacity of CQAs in a physiological environment is comparable to that of well-known antioxidants like resveratrol (B1683913) and ascorbic acid.[3]

The antioxidant activity of CQAs is also pH-dependent. At physiological pH, CQAs exist in a dissociated form, which enhances their antioxidant potential.[1] While all CQA isomers show comparable activity at low pH, at higher pH levels (above 5.0), they exhibit greater activity than the standard antioxidant Trolox.[3]

Metal Ion Chelation

Another crucial direct antioxidant mechanism of CQAs is the chelation of metal ions, particularly ferrous iron (Fe²⁺).[4][5] By binding to Fe²⁺, CQAs prevent its participation in the Fenton reaction, a major source of the highly reactive hydroxyl radical (•OH).[5][6] This chelating ability is attributed to the dihydroxyl groups on the caffeic acid moiety.[5]

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, CQAs exert significant antioxidant effects by modulating endogenous antioxidant defense systems. The activation of the Nrf2 signaling pathway is a key indirect mechanism.[7][8]

The Nrf2-ARE Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Upon exposure to oxidative stress or electrophilic compounds like CQAs, Keap1 is modified, leading to the release of Nrf2.[7] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[7][10]

This binding initiates the transcription of a suite of protective genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective roles.[10][11]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[11]

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[10][11]

Studies on 5-CQA have shown that its activation of the Nrf2 pathway is mediated by the phosphorylation of upstream kinases, including Mitogen-Activated Protein Kinases (MAPKs), AMP-activated protein kinase (AMPK), and Protein Kinase C delta (PKCδ).[10][11]

Quantitative Antioxidant Activity Data

The antioxidant capacity of various caffeoylquinic acids has been quantified using several in vitro assays. The following tables summarize the available data.

| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| 3,4-di-O-caffeoylquinic acid | DPPH | Lower than non-adjacent di-CQAs | BHT | - | [12] |

| 3,5-di-O-caffeoylquinic acid | DPPH | Lower than non-adjacent di-CQAs | BHT | - | [12] |

| 4,5-di-O-caffeoylquinic acid | DPPH | Lower than non-adjacent di-CQAs | BHT | - | [12] |

| Caffeic Acid | DPPH | 50 | Trolox | 56 | [13] |

Note: Specific IC50 values for this compound were not available in the searched literature. The data presented is for related di-CQA isomers and caffeic acid to provide context for the antioxidant potential of this class of compounds.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[14][15]

Methodology:

-

Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable solvent like methanol (B129727) or ethanol (B145695).[15]

-

Prepare a working solution of DPPH by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.[15]

-

Prepare various concentrations of the test compound (1-CQA) and a positive control (e.g., Trolox, Ascorbic Acid).

-

Add a specific volume of the test compound solution to the DPPH working solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[15]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A blank sample containing the solvent instead of the test compound is also measured.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[16]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[14][17]

Methodology:

-

Generate the ABTS•+ radical by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.[17][18]

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test compound (1-CQA) and a positive control.

-

Add a small volume of the test compound solution to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[19]

-

A blank is prepared with the solvent instead of the test compound.

-

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

-

The IC50 value is determined from the concentration-inhibition curve.

Ferrous Ion (Fe²⁺) Chelating Assay

Principle: This assay determines the ability of a compound to chelate ferrous ions. The method often involves a competitor ligand, such as ferrozine, which forms a colored complex with Fe²⁺. The presence of a chelating agent will disrupt the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in color intensity.[5]

Methodology:

-

Prepare solutions of the test compound (1-CQA), a positive control (e.g., EDTA), ferrous chloride (FeCl₂), and ferrozine.

-

Add the test compound to a solution of FeCl₂.

-

Initiate the reaction by adding ferrozine.

-

After a short incubation period at room temperature, measure the absorbance of the mixture at the wavelength of maximum absorbance for the ferrozine-Fe²⁺ complex (typically around 562 nm).

-

A blank is prepared without the test compound.

-

The percentage of Fe²⁺ chelating activity is calculated as follows: % Chelating Activity = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

The EC50 value, the effective concentration that chelates 50% of the ferrous ions, can be determined.

Western Blot Analysis for Nrf2 Pathway Proteins

Principle: Western blotting is used to detect and quantify specific proteins in a cell or tissue extract. This technique is employed to measure the levels of total and nuclear Nrf2, as well as the expression of its downstream target proteins like HO-1 and GCL, following treatment with 1-CQA.[10][11]

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., HepG2 hepatocytes) and treat them with various concentrations of 1-CQA for different time points.[10]

-

Protein Extraction: Lyse the cells to extract total cellular proteins or perform nuclear and cytoplasmic fractionation to isolate nuclear proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-GCL, and a loading control like β-actin or Lamin B1 for nuclear extracts).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Detection: Add a chemiluminescent substrate for the enzyme and detect the emitted light using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize them to the loading control.

Visualizations

Signaling Pathway Diagrams

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow Diagram

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound demonstrates a robust and multi-pronged antioxidant capacity. Its ability to directly neutralize free radicals, chelate pro-oxidant metals, and, perhaps most significantly, upregulate the body's own antioxidant defenses through the Nrf2 pathway, makes it a compound of considerable interest for the development of novel therapeutics aimed at mitigating oxidative stress-related pathologies. Further research focusing on the in vivo efficacy and bioavailability of 1-CQA is warranted to fully elucidate its therapeutic potential.

References

- 1. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The radical scavenging activity of monocaffeoylquinic acids: the role of neighboring hydroxyl groups and pH levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ohsu.edu [ohsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Antioxidant activity of caffeoyl quinic acid derivatives from the roots of Dipsacus asper Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. DPPH Radical Scavenging Assay [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

1-Caffeoylquinic Acid: A Potent Inhibitor of the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory and immune responses. Its dysregulation is implicated in a host of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and various cancers. Consequently, the NF-κB signaling pathway has emerged as a key target for therapeutic intervention. Among the numerous natural compounds investigated for their anti-inflammatory properties, 1-Caffeoylquinic acid (1-CQA), a phenolic compound found in various plants, has demonstrated significant potential as a potent inhibitor of NF-κB activation. This technical guide provides a comprehensive overview of the current understanding of 1-CQA as an NF-κB inhibitor, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its activity.

Mechanism of Action

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In its inactive state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon cellular stimulation, the IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, allowing the active NF-κB dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

This compound and its derivatives have been shown to inhibit the NF-κB pathway at multiple key steps. A primary mechanism of action is the inhibition of IκBα degradation, which effectively prevents the release and subsequent nuclear translocation of the p65 subunit.[1] Some studies suggest that this is achieved through the direct inhibition of the IKKβ subunit, preventing the initial phosphorylation of IκBα.[2] Furthermore, 1-CQA has shown a significant binding affinity to the Rel Homology (RH) domain of the NF-κB precursor protein p105, which may interfere with its processing and the subsequent formation of active NF-κB dimers.[3][4] By blocking these critical activation steps, 1-CQA effectively suppresses the downstream expression of NF-κB-mediated pro-inflammatory genes.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

The Anti-Influenza Potential of 1-Caffeoylquinic Acid: A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The ongoing threat of seasonal and pandemic influenza necessitates the development of novel antiviral therapeutics. Natural products represent a promising reservoir of chemical diversity for the discovery of new anti-influenza agents. Among these, caffeoylquinic acids (CQAs), a family of phenolic compounds found in various plants, have garnered attention for their potential antiviral properties. This technical guide provides an in-depth overview of the anti-influenza properties of a specific isomer, 1-Caffeoylquinic acid (1-CQA), within the broader context of the CQA family. While direct research on 1-CQA is emerging, this paper synthesizes available data on related CQA isomers to build a comprehensive picture of its potential mechanisms of action, and to provide a framework for future research and development.

Quantitative Data on the Anti-Influenza Activity of Caffeoylquinic Acids

Quantitative data on the anti-influenza activity of this compound is not extensively available in the current literature. However, studies on closely related CQA isomers and the parent compound, caffeic acid, provide valuable insights into the potential efficacy of this compound class. The following tables summarize the available quantitative data for various CQAs against influenza A viruses.

Table 1: In Vitro Anti-Influenza Activity of Caffeoylquinic Acid Derivatives

| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |

| Chlorogenic Acid (3-CQA) | A/WSN/33 (H1N1) | MDCK | Cell Viability | 341.0 ± 21.0 | [1] |

| 3,4-di-O-Caffeoylquinic Acid | A/WSN/33 (H1N1) | MDCK | Cell Viability | 66.7 ± 4.5 | [1] |

| 3,5-di-O-Caffeoylquinic Acid | A/WSN/33 (H1N1) | MDCK | Cell Viability | 105.2 ± 10.3 | [1] |

| 4,5-di-O-Caffeoylquinic Acid | A/WSN/33 (H1N1) | MDCK | Cell Viability | 129.5 ± 2.6 | [1] |

| 3,4,5-tri-O-Caffeoylquinic Acid | A/WSN/33 (H1N1) | MDCK | Cell Viability | 114.7 ± 12.2 | [1] |

| Caffeic Acid | A/WSN/33 (H1N1) | MDCK | Cell Viability | 210.9 ± 14.6 | [1] |

Table 2: Neuraminidase Inhibitory Activity of Caffeic Acid Derivatives

| Compound | Neuraminidase Subtype | IC50 (µM) | Inhibition Type | Reference |

| Caffeic Acid Derivative 15d | N1 (H5N1) | 8.5 | Non-competitive | [2] |

| Caffeic Acid Derivative 15d | N2 (H9N2) | 7.2 | Non-competitive | [2] |

Table 3: Cytotoxicity of Caffeoylquinic Acid Derivatives

| Compound | Cell Line | CC50 (µM) | Reference |

| 3,4-di-O-Caffeoylquinic Acid | HEp-2 | >1000 | [3] |

| 3,5-di-O-Caffeoylquinic Acid | HEp-2 | >1000 | [3] |

Mechanisms of Action

The anti-influenza activity of caffeoylquinic acids is believed to be multifactorial, targeting both viral and host cell components. The primary proposed mechanisms include direct inhibition of viral neuraminidase and modulation of host inflammatory and antiviral signaling pathways.

Neuraminidase Inhibition

Several studies have indicated that CQAs can inhibit the activity of influenza neuraminidase (NA), a key viral enzyme responsible for the release of progeny virions from infected cells.[2] This inhibition is a critical mechanism for halting the spread of the virus. The caffeoyl moiety appears to be crucial for this activity.[1]

Modulation of Host Signaling Pathways

Beyond direct viral targeting, CQAs may exert their anti-influenza effects by modulating host immune responses. Two key pathways implicated in the host response to influenza infection are the RIG-I and NF-κB signaling pathways.

The Retinoic acid-Inducible Gene I (RIG-I) is a cytosolic pattern recognition receptor that detects viral RNA and initiates an innate immune response, leading to the production of type I interferons (IFNs) and other antiviral proteins. While direct evidence for 1-CQA is pending, other polyphenolic compounds have been shown to modulate this pathway, suggesting a potential mechanism for CQAs to enhance the host's antiviral state.

The Nuclear Factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Influenza virus infection is known to activate NF-κB, leading to the production of pro-inflammatory cytokines that contribute to the pathology of the disease. Caffeic acid has been shown to inhibit NF-κB activation.[4] By suppressing this pathway, CQAs could potentially mitigate the excessive inflammation associated with severe influenza.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the anti-influenza properties of compounds like this compound.

Cell Culture and Virus Propagation

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research as they are highly susceptible to infection.

-

Culture Conditions: MDCK cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 incubator.

-

Virus Strains: Influenza A strains such as A/Puerto Rico/8/34 (H1N1) and A/Udorn/307/72 (H3N2) are frequently used.

-

Virus Propagation: Viruses are propagated in the allantoic fluid of 10-day-old embryonated chicken eggs or in MDCK cells. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Cytotoxicity Assay

The cytotoxicity of the test compound is assessed to ensure that any observed antiviral activity is not due to cell death.

-

Method: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a common method.

-

Procedure:

-

Seed MDCK cells in a 96-well plate and incubate until confluent.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated.

-

Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication.

-

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Infect the cell monolayers with a known amount of influenza virus (e.g., 100 plaque-forming units, PFU).

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Overlay the cells with a medium containing 1% low-melting-point agarose (B213101) and various concentrations of this compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Count the number of plaques and calculate the 50% inhibitory concentration (IC50).

-

Neuraminidase Inhibition Assay

This assay measures the direct inhibitory effect of the compound on the neuraminidase enzyme.

-

Method: A fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is widely used.

-

Procedure:

-

In a black 96-well plate, add influenza virus (as the source of neuraminidase) and various concentrations of this compound.

-

Incubate at 37°C for 30 minutes.

-

Add the MUNANA substrate to initiate the enzymatic reaction.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

-

Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (excitation ~365 nm, emission ~450 nm).

-

Calculate the IC50 value.

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the anti-influenza activity of this compound.

Conclusion and Future Directions

The available evidence on caffeoylquinic acids suggests that this compound is a promising candidate for further investigation as an anti-influenza agent. The primary proposed mechanisms of action, neuraminidase inhibition and modulation of host inflammatory responses, are well-established targets for antiviral therapy. However, there is a clear need for further research to specifically elucidate the anti-influenza properties of the 1-CQA isomer.

Future studies should focus on:

-

Quantitative analysis: Determining the IC50 and EC50 values of 1-CQA against a panel of clinically relevant influenza A and B virus strains, including neuraminidase inhibitor-resistant strains.

-

Cytotoxicity profiling: Establishing the CC50 of 1-CQA in various cell lines to determine its selectivity index.

-

Detailed mechanistic studies: Investigating the precise molecular interactions of 1-CQA with influenza neuraminidase and its specific effects on the RIG-I and NF-κB signaling pathways.

-

In vivo efficacy: Evaluating the therapeutic potential of 1-CQA in animal models of influenza infection.

A thorough investigation of this compound will provide a clearer understanding of its potential as a lead compound for the development of a new class of anti-influenza drugs.

References

- 1. Caffeoylquinic Acids Are Major Constituents with Potent Anti-Influenza Effects in Brazilian Green Propolis Water Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caffeic acid derivatives: a new type of influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral activity and mode of action of caffeoylquinic acids from Schefflera heptaphylla (L.) Frodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-Caffeoylquinic Acid in Post-Meal Glucose Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Postprandial hyperglycemia is a critical therapeutic target in the management of type 2 diabetes. Emerging evidence highlights the potential of naturally occurring phenolic compounds in regulating post-meal glucose excursions. Among these, 1-Caffeoylquinic acid (1-CQA), a prominent isomer of chlorogenic acid, has garnered significant attention. This technical guide provides an in-depth analysis of the molecular mechanisms through which 1-CQA contributes to post-meal glucose homeostasis. It consolidates findings from in vitro, in vivo, and clinical studies, detailing its role as an inhibitor of carbohydrate-hydrolyzing enzymes and a modulator of key cellular signaling pathways that govern glucose uptake and incretin (B1656795) hormone regulation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction

This compound (1-CQA) is a phenolic compound formed from the esterification of caffeic acid and quinic acid. While often discussed under the broader term "chlorogenic acid" (CGA), which most commonly refers to the 5-CQA isomer, specific isomers possess distinct biological activities. This guide focuses on the accumulated evidence for the role of caffeoylquinic acids, with a particular emphasis on data relevant to 1-CQA where specified, in modulating the physiological response to a carbohydrate-containing meal. The primary mechanisms of action include the inhibition of intestinal glucose absorption and the enhancement of peripheral glucose disposal.

Mechanisms of Action in Postprandial Glucose Control

The efficacy of 1-CQA and its isomers in attenuating post-meal hyperglycemia is multifactorial, involving actions in the gastrointestinal tract, the bloodstream, and peripheral tissues.

Inhibition of Intestinal Carbohydrate Digestion

A primary mechanism for reducing postprandial glucose spikes is the delay of carbohydrate digestion in the small intestine. Caffeoylquinic acids have been shown to inhibit key enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides.

-

α-Glucosidase Inhibition: This enzyme, located in the brush border of the small intestine, is responsible for the final step in carbohydrate digestion. Inhibition of α-glucosidase slows the release of glucose into the bloodstream. Several studies have demonstrated the potent α-glucosidase inhibitory activity of various CQA derivatives.[1][2][3][4]

-

α-Amylase Inhibition: Pancreatic α-amylase is crucial for the initial breakdown of starch. By inhibiting this enzyme, CQAs can reduce the rate at which complex carbohydrates are converted into smaller oligosaccharides.[4][5][6]

Modulation of Incretin Hormone System via DPP-IV Inhibition

The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut after a meal and enhance glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[7][8] The enzyme dipeptidyl peptidase-IV (DPP-IV) rapidly degrades these hormones.[7] Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control.[8] Caffeoylquinic acids have been identified as inhibitors of DPP-IV, suggesting a role in enhancing the incretin effect.[7][9]

Enhancement of Peripheral Glucose Uptake

Beyond the gut, CQAs act on peripheral tissues, primarily skeletal muscle, to increase glucose disposal from the bloodstream. This is achieved by promoting the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane.[10][11][12] This process is governed by complex signaling cascades.

-

AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a critical cellular energy sensor.[13] Activation of AMPK in skeletal muscle stimulates GLUT4 translocation in an insulin-independent manner.[10][13][14] Several studies have confirmed that caffeic acid and its derivatives, including CQAs, activate AMPK, leading to increased glucose uptake.[10][14][15]

-

Insulin Signaling Pathway (PI3K/Akt): While some effects of CQAs are insulin-independent, evidence also suggests they can enhance insulin sensitivity. Caffeic acid has been shown to activate the Akt pathway, a key component of insulin signaling that also leads to GLUT4 translocation.[14] This suggests a dual mechanism where CQAs may both mimic and potentiate insulin's effects on glucose uptake.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the effects of caffeoylquinic acid derivatives on key targets in glucose metabolism.

Table 1: Inhibition of Carbohydrate-Hydrolyzing Enzymes by Caffeoylquinic Acid Derivatives

| Compound | Enzyme | IC50 Value | Inhibition Type | Source |

| 1,5-dicaffeoylquinic acid | α-Glucosidase | 76.9% of acarbose (B1664774) activity at 750 μM | Not specified | [1] |

| CQA Derivatives (general) | α-Glucosidase (S. cerevisiae) | 0.16–0.39 mg/mL | Noncompetitive | [2] |

| 1,4-dicaffeoylquinic acid | α-Glucosidase | Highest activity among diCQAs tested | Not specified | [3] |

| 5-Caffeoylquinic acid | α-Glucosidase | Mixed | Mixed | [4] |

| Caffeic Acid | α-Amylase | 3.68 μg/mL | Dose-dependent | [6] |

| Chlorogenic Acid (5-CQA) | α-Amylase | 9.10 μg/mL | Dose-dependent | [6] |

| Caffeic Acid | α-Glucosidase | 4.98 μg/mL | Dose-dependent | [6] |

| Chlorogenic Acid (5-CQA) | α-Glucosidase | 9.24 μg/mL | Dose-dependent | [6] |

Table 2: Effects of Caffeic Acid and Derivatives on Glucose Uptake and Signaling

| Compound | Cell Line / Model | Effect | Key Finding | Source |

| Caffeic Acid (125 µM) | L6-GLUT4myc cells | Increased GLUT4 Translocation | +31% (basal), +24.5% (with insulin) | [16] |

| Caffeic Acid Phenethyl Ester (CAPE) | L6 rat myoblast cells | Stimulated Glucose Uptake | Mediated by AMPK activation | [14] |

| Chlorogenic Acid (CGA) | L6 myotubes | Increased Glucose Transport | Dose- and time-dependent; abrogated by AMPK inhibition | [10][15] |

| Chlorogenic Acid (CGA) | db/db mice | Lowered Fasting Blood Glucose | Significant decrease 10 min post-administration | [15] |

| 3-Caffeoylquinic acid (50 mg/kg) | HFFD-fed rats | Improved Glucose Tolerance | Increased muscle GLUT4, p-AKT, and p-AMPK expression | [17] |

| Coffee Silverskin Extract (rich in 5-CQA) | Caco-2 cells | Reduced Glucose Uptake | ~17% reduction; decreased GLUT2 expression | [18] |

Signaling Pathways and Experimental Workflows

Visual representations of the key molecular pathways and experimental designs are provided below using Graphviz.

Diagram 1: CQA-Mediated Enhancement of Glucose Uptake

Caption: Signaling pathways for 1-CQA-enhanced glucose uptake in muscle cells.

Diagram 2: CQA Action on the Incretin System

Caption: Mechanism of 1-CQA in prolonging incretin activity via DPP-IV inhibition.

Diagram 3: General Experimental Workflow for In Vitro Glucose Uptake Assay

Caption: A typical workflow for assessing 1-CQA's effect on glucose uptake in vitro.

Detailed Experimental Protocols

This section outlines the methodologies employed in key studies investigating the effects of caffeoylquinic acids.

In Vitro α-Glucosidase Inhibition Assay

-

Enzyme Source: α-glucosidase from Saccharomyces cerevisiae.[2]

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

-

Procedure: A solution of α-glucosidase is pre-incubated with various concentrations of the test compound (e.g., CQA derivatives) in a phosphate (B84403) buffer (pH 6.8) at 37°C. The reaction is initiated by the addition of pNPG. The mixture is incubated for a specified time (e.g., 30 minutes). The reaction is then stopped by adding a sodium carbonate solution.

-

Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from a dose-response curve.[2][3][4]

-

Kinetics: To determine the mode of inhibition (e.g., competitive, noncompetitive), the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor. Data is analyzed using Lineweaver-Burk plots.[4]

In Vitro DPP-IV Inhibition Assay

-

Enzyme Source: Purified porcine or human recombinant DPP-IV.

-

Substrate: Gly-Pro-p-nitroanilide (GPPN).

-

Procedure: The assay is typically conducted in a Tris-HCl buffer (pH 8.0). The enzyme is pre-incubated with the test compound (e.g., CQA derivatives). The reaction is started by adding the GPPN substrate.

-

Measurement: The enzymatic activity is determined by measuring the release of p-nitroaniline, which can be monitored spectrophotometrically at approximately 405 nm. The inhibitory activity is calculated and expressed as an IC50 value.[7]

Cellular Glucose Uptake Assay

-

Cell Line: L6 rat skeletal muscle myoblasts are a common model. The cells are cultured and differentiated into myotubes.[10][14][16]

-

Procedure: Differentiated myotubes are first serum-starved to establish a basal state of glucose transport. The cells are then incubated with the test compound (e.g., 1-CQA) for a defined period (e.g., 30 minutes to 24 hours). Subsequently, a radiolabeled glucose analog, such as 2-deoxy-[3H]-D-glucose, is added for a short period (e.g., 10 minutes).

-

Measurement: After incubation, the cells are washed with ice-cold buffer to stop the uptake and remove extracellular label. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter. Protein content is measured to normalize the glucose uptake values.[10][15]

GLUT4 Translocation Assay

-

Cell Line: L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4myc) are frequently used.[16]

-

Procedure: Differentiated L6-GLUT4myc myotubes are treated similarly to the glucose uptake assay (serum starvation followed by incubation with the test compound).

-

Measurement: The amount of GLUT4 translocated to the plasma membrane is quantified. This can be done by an antibody-coupled colorimetric assay where an anti-myc antibody binds to the exposed myc epitope on the cell surface. The cells are then fixed, and a secondary antibody conjugated to horseradish peroxidase (HRP) is added. The HRP substrate (e.g., o-phenylenediamine (B120857) dihydrochloride) is then added, and the resulting colorimetric change is measured at a specific wavelength, which is proportional to the amount of surface GLUT4.[16]

Conclusion and Future Directions

This compound and related compounds demonstrate significant potential for the regulation of postprandial glucose through a multi-pronged approach. The inhibition of intestinal enzymes delays carbohydrate absorption, while the enhancement of peripheral glucose uptake via AMPK and insulin signaling pathways promotes glucose clearance from the circulation. Furthermore, the modulation of the incretin system via DPP-IV inhibition presents another promising avenue for its glucoregulatory effects.

For drug development professionals, CQAs represent a valuable class of lead compounds. Future research should focus on:

-

Isomer-Specific Activity: Systematically comparing the potency of different CQA isomers (1-, 3-, 4-, and 5-CQA) across all relevant biological targets.

-

Bioavailability and Metabolism: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of 1-CQA to understand its in vivo efficacy and inform dosing strategies.

-

Clinical Trials: Conducting robust, large-scale clinical trials to confirm the postprandial glucose-lowering effects in diverse human populations, including individuals with prediabetes and type 2 diabetes.[19][20]

-

Synergistic Formulations: Investigating potential synergistic effects when combined with existing antidiabetic medications or other nutraceuticals.

By continuing to explore these areas, the full therapeutic potential of this compound can be realized, offering a nature-derived option in the expanding toolkit for managing metabolic disorders.

References

- 1. 1, 5-dicaffeoylquinic acid, an α-glucosidase inhibitor from the root of Dorema ammoniacum D. Don - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Insulin secretion and α-glucosidase inhibitory effects of dicaffeoylquinic acid derivatives - ProQuest [proquest.com]

- 4. Inhibition of α-glucosidase, α-amylase, and aldose reductase by potato polyphenolic compounds | PLOS One [journals.plos.org]

- 5. Roles of Chlorogenic Acid on Regulating Glucose and Lipids Metabolism: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nakagaki.co.jp [nakagaki.co.jp]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Chlorogenic Acid Stimulates Glucose Transport in Skeletal Muscle via AMPK Activation: A Contributor to the Beneficial Effects of Coffee on Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chlorogenic Acid Stimulates Glucose Transport in Skeletal Muscle via AMPK Activation: A Contributor to the Beneficial Effects of Coffee on Diabetes | PLOS One [journals.plos.org]

- 12. Procyanidin Promotes Translocation of Glucose Transporter 4 in Muscle of Mice through Activation of Insulin and AMPK Signaling Pathways | PLOS One [journals.plos.org]

- 13. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CAPE (caffeic acid phenethyl ester) stimulates glucose uptake through AMPK (AMP-activated protein kinase) activation in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. repository.aaup.edu [repository.aaup.edu]

- 17. tis.wu.ac.th [tis.wu.ac.th]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Use of Chlorogenic Acid against Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

1-Caffeoylquinic Acid: A Technical Guide on its Discovery, Analysis, and Biological Interactions

This in-depth technical guide provides a comprehensive overview of 1-caffeoylquinic acid (1-CQA), a significant phenolic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed experimental protocols for its isolation and characterization, and its interactions with key biological signaling pathways.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader history of chlorogenic acids (CGAs). Initially, "chlorogenic acid" was considered a single entity. However, with the advent of sophisticated analytical techniques, it became evident that it was a family of closely related isomers. 1-CQA, also known as pseudochlorogenic acid, was identified as one of these isomers.[1][2]

The journey to differentiate the various caffeoylquinic acid isomers, including 1-CQA, 3-CQA (neochlorogenic acid), 4-CQA (cryptochlorogenic acid), and 5-CQA (chlorogenic acid), was propelled by advancements in chromatography.[1] The development of paper chromatography and later, more powerfully, High-Performance Liquid Chromatography (HPLC), was pivotal. These techniques allowed for the separation of these structurally similar compounds, paving the way for their individual characterization.[3][4][5][6] The work of researchers like Michael N. Clifford was instrumental in developing and refining these chromatographic methods for the analysis of chlorogenic acids.[3][4][7]

The structural elucidation of 1-CQA and its isomers was subsequently achieved through the application of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][8][9][10] These techniques provided definitive evidence of the caffeoyl group's position on the quinic acid moiety, confirming the existence of distinct isomers like 1-CQA.

Experimental Protocols

The isolation and characterization of this compound from natural sources typically involve a multi-step process combining extraction and various chromatographic techniques. The following is a generalized protocol based on established methodologies.[8][10][11]

Extraction

-

Sample Preparation: Plant material (e.g., leaves, roots) is dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with a suitable solvent, commonly an alcohol such as methanol (B129727) or ethanol, often mixed with water (e.g., 80% methanol). The choice of solvent is crucial for efficient extraction of phenolic compounds.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

-

Initial Fractionation: The crude extract is often subjected to preliminary fractionation using column chromatography with resins like MCI-gel or Sephadex LH-20.[8] This step helps to separate the caffeoylquinic acids from other classes of compounds.

-

Semi-Preparative HPLC: The enriched fraction containing caffeoylquinic acids is then purified using semi-preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase column (e.g., C18) is typically employed with a gradient elution system.[5]

-

Mobile Phase: A common mobile phase consists of two solvents:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol with a small percentage of acid.

-

-

Gradient Elution: The proportion of Solvent B is gradually increased over time to elute compounds with increasing hydrophobicity. This allows for the separation of the different caffeoylquinic acid isomers.[6][12]

-

-

Fraction Collection: Fractions corresponding to the peak of 1-CQA are collected.

Structure Elucidation

-

Mass Spectrometry (MS): The purified compound is analyzed by High-Resolution Mass Spectrometry (HR-MS) to determine its exact molecular weight and elemental composition. Tandem MS (MS/MS) is used to obtain fragmentation patterns that are characteristic of the caffeoylquinic acid structure and can help differentiate between isomers.[3][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are employed to determine the precise chemical structure, including the position of the caffeoyl group on the quinic acid ring and the stereochemistry of the molecule.[8][9][10][14]

Data Presentation

The structural characterization of this compound relies heavily on spectroscopic data. The following table summarizes typical ¹H-NMR chemical shift values for 1-CQA, which are critical for its identification.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2' | ~7.05 | d | ~2.0 |

| H-5' | ~6.77 | d | ~8.2 |

| H-6' | ~6.95 | dd | ~8.2, 2.0 |

| H-7' (α-vinylic) | ~7.60 | d | ~15.9 |

| H-8' (β-vinylic) | ~6.30 | d | ~15.9 |

| H-2ax | ~2.20 | m | |

| H-2eq | ~2.30 | m | |

| H-3 | ~4.20 | m | |

| H-4 | ~3.80 | m | |

| H-5 | ~4.90 | m | |

| H-6ax | ~2.10 | m | |

| H-6eq | ~2.25 | m |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through various mechanisms, primarily through its antioxidant and anti-inflammatory properties.

Antioxidant Mechanism

The antioxidant activity of caffeoylquinic acids is attributed to their ability to scavenge free radicals. This is primarily achieved through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[15][16][17][18] The catechol group (the two adjacent hydroxyl groups on the caffeoyl moiety) is crucial for this activity.

Caption: Antioxidant mechanisms of this compound.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

A key mechanism underlying the anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19][20][21][22][23] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[24][25][26][27][28] By inhibiting NF-κB activation, 1-CQA can effectively suppress the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, once obscured within the general classification of chlorogenic acid, has emerged as a distinct and biologically significant molecule. Its discovery and characterization have been a testament to the advancements in analytical chemistry. The detailed experimental protocols now available allow for its reliable isolation and identification, facilitating further research into its therapeutic potential. The elucidation of its mechanisms of action, particularly its antioxidant and anti-inflammatory activities through the modulation of pathways like NF-κB, underscores its importance for researchers in the fields of natural product chemistry, pharmacology, and drug development. This guide provides a foundational understanding for professionals seeking to explore the multifaceted nature of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Advances in the Synthesis, Metabolism, and Function of Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The measurement of feruloylquinic acids and caffeoylquinic acids in coffee beans. Development of the technique and its preliminary application to green coffee beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Caffeoylquinic Acids from the Aerial Parts of Chrysanthemum coronarium L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (1S,3R,4S,5R)5-O-Caffeoylquinic acid: isolation, stereo-structure characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation, structure elucidation and neuroprotective effects of caffeoylquinic acid derivatives from the roots of Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study of Mono and Di- O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The radical scavenging activity of monocaffeoylquinic acids: the role of neighboring hydroxyl groups and pH levels - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08460D [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]

- 20. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Caffeic acid phenethyl ester inhibits nitric oxide synthase gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chemmethod.com [chemmethod.com]

Spectroscopic Profile of 1-Caffeoylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Caffeoylquinic acid, a significant phenolic compound with a range of biological activities. This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols, to support research and development efforts.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound, structured for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. It is important to note that the chemical shifts can vary slightly depending on the solvent and instrument frequency.

Table 1: ¹H NMR Spectral Data of this compound

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinic Acid Moiety | |||

| H-1 | ~5.4 | m | |

| H-2ax | ~2.2 | m | |

| H-2eq | ~2.3 | m | |

| H-3 | ~4.2 | m | |

| H-4 | ~3.8 | m | |

| H-5 | ~4.9 | m | |

| H-6ax | ~2.1 | m | |

| H-6eq | ~2.3 | m | |

| Caffeoyl Moiety | |||

| H-2' | ~7.05 | d | 2.0 |

| H-5' | ~6.78 | d | 8.2 |

| H-6' | ~6.95 | dd | 8.2, 2.0 |

| H-7' (α) | ~7.60 | d | 15.9 |

| H-8' (β) | ~6.30 | d | 15.9 |

Note: The exact chemical shifts for the quinic acid protons in the 1-isomer can be subject to some variation and overlap. The presented values are approximate based on data for related caffeoylquinic acid isomers.

Table 2: ¹³C NMR Spectral Data of this compound

| Atom No. | Chemical Shift (δ, ppm) |

| Quinic Acid Moiety | |

| C-1 (C-O) | ~76.0 |

| C-2 | ~37.5 |

| C-3 | ~70.5 |

| C-4 | ~72.0 |

| C-5 | ~71.0 |

| C-6 | ~37.0 |

| C-7 (COOH) | ~178.0 |

| Caffeoyl Moiety | |

| C-1' | ~127.0 |

| C-2' | ~115.0 |

| C-3' | ~146.0 |

| C-4' | ~149.0 |

| C-5' | ~116.0 |

| C-6' | ~122.5 |

| C-7' (α, C=O) | ~147.0 |

| C-8' (β) | ~114.5 |

| C-9' (C=O) | ~168.0 |

Note: The chemical shifts are based on data reported for various caffeoylquinic acid isomers and predicted values for the 1-isomer.[1][2][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The data presented below is based on the known spectral features of caffeic acid and quinic acid, which constitute the this compound molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3550-3200 | Strong, Broad | O-H stretching (phenolic and alcoholic hydroxyls, carboxylic acid) |

| 3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1710 | Strong | C=O stretching (carboxylic acid) |

| ~1690 | Strong | C=O stretching (α,β-unsaturated ester) |

| ~1645 | Strong | C=C stretching (alkene) |

| 1605, 1520 | Medium | C=C stretching (aromatic ring) |

| ~1270 | Medium | C-O stretching (ester, carboxylic acid) |

| ~1180 | Medium | C-O stretching (alcohols) |

Note: These are predicted values based on the analysis of the constituent parts of the molecule.[4][5][6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the caffeoyl moiety, which contains a conjugated system.

Table 4: UV-Vis Absorption Maxima (λmax) for this compound

| Wavelength (λmax, nm) | Solvent |

| ~328 | Methanol (B129727) or Ethanol |

| ~298 (shoulder) | Methanol or Ethanol |

| ~246 | Methanol or Ethanol |

| ~217 | Methanol or Ethanol |

Note: The exact λmax values and the presence of shoulders can be influenced by the solvent and pH of the solution.[1][8][9]

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of this compound.

Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from a plant matrix is outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[1]

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

2D NMR : For unambiguous assignments, various 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions from the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

-

-

Instrumentation : Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition :

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a natural product like this compound.

References